molecular formula C8H4FNO B141211 2-Fluoro-5-formylbenzonitrile CAS No. 218301-22-5

2-Fluoro-5-formylbenzonitrile

Cat. No. B141211
M. Wt: 149.12 g/mol
InChI Key: MOFRJTLODZILCR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated benzonitriles involves several steps, including halogenation, nitrification, and coupling reactions. For instance, a precursor for PET radioligand [18F]SP203 was synthesized using a Sonogashira coupling with 3-bromo-5-fluorobenzonitrile . Another study reported the synthesis of 2-bromo-3-fluorobenzonitrile through bromodeboronation of aryl boronic acids . Additionally, 2,4-dibromo-5-fluorobenzonitrile was synthesized and could be used for further functionalization .

Molecular Structure Analysis

The molecular structure of fluorinated benzonitriles is characterized by the presence of a cyano group attached to a benzene ring that is substituted with fluorine atoms. The position of the fluorine atom(s) on the ring can significantly influence the electronic properties of the molecule. For example, the crystal structure of 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile was elucidated, showing intramolecular hydrogen bonding and intermolecular interactions .

Chemical Reactions Analysis

Fluorinated benzonitriles can undergo various chemical reactions, including cyclization and condensation. A study described the condensation of 2-fluorobenzonitriles with phenoxides to afford xanthone derivatives . The reactivity of these compounds is influenced by the presence of the fluorine atom, which can stabilize certain intermediates and influence reaction pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzonitriles are influenced by the presence of fluorine, which can increase thermal stability and modify electronic properties. Novel fluorinated poly(ether nitrile)s derived from pentafluorobenzonitrile showed excellent solubility and high thermal stability . The vibrational spectra and non-linear optical properties of 5-fluoro-2-methylbenzonitrile were studied using DFT calculations, highlighting the influence of fluorine on the molecule's properties .

Scientific Research Applications

Spectroscopic and Non-Linear Optics Studies

The spectroscopic properties of molecules similar to 2-Fluoro-5-formylbenzonitrile, such as 5-fluoro-2-methylbenzonitrile, have been explored in detail. These studies involve the examination of molecular atomic structures, vibrational spectra, and non-linear optics (NLO) properties. Such analyses are crucial for understanding the interactions and the stability of molecules, which can be applied in various fields including materials science and sensor technology (Kumar & Raman, 2017).

Synthesis of Complex Organic Compounds

2-Fluoro-5-formylbenzonitrile is instrumental in synthesizing complex organic compounds. For instance, it is used in the synthesis of 2,3-dihydro-3-methylidene-1H-isoindol-1-ones and its derivatives, indicating its versatility in organic synthesis (Kobayashi et al., 2010).

Energetic and Structural Studies

Comprehensive energetic and structural studies of similar fluorobenzonitriles have been conducted, providing insights into their thermodynamic properties, combustion energies, and vibrational spectra. These studies are crucial for understanding the stability and reactivity of such compounds, which can be applied in designing materials with specific properties (Ribeiro da Silva et al., 2012).

Application in Halodeboronation and Fluorescence Imaging

2-Fluoro-5-formylbenzonitrile has been utilized in the halodeboronation process to synthesize other complex molecules, demonstrating its utility in synthetic organic chemistry. Furthermore, derivatives of this compound have been used in fluorescence imaging, highlighting its potential in bioimaging and diagnostic applications (Szumigala et al., 2004).

Safety And Hazards

2-Fluoro-5-formylbenzonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

2-fluoro-5-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFRJTLODZILCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377772
Record name 2-Fluoro-5-formylbenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-5-formylbenzonitrile

CAS RN

218301-22-5
Record name 2-Fluoro-5-formylbenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-formylbenzonitrile
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Synthesis routes and methods I

Procedure details

Iso-propyl magnesium bromide (18 ml, 1M in tetrahydrofuran, 18 mmol) was added dropwise to an ice-cooled solution of 5-bromo-2-fluorobenzonitrile (3 g, 15.1 mmol) in tetrahydrofuran (25 ml), and once addition was complete, the mixture was allowed to warm to room temperature and stirred for a further 2 hours. N,N-Dimethylformamide (3.5 ml, 45.2 mmol) was added and the reaction stirred for 3 hours. Water was added and the mixture extracted with ethyl acetate (3×). The combined organic extracts were washed with 6% aqueous magnesium sulphate solution, and brine, then dried (Na2SO4) and concentrated under reduced pressure. The product was purified by column chromatography on silica gel using an elution gradient of ethyl acetate:hexane (10:90 to 20:80) to afford the title compound as a light yellow solid, 1.01 g.
Quantity
18 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
3.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Add freshly ground magnesium (1.72 g, 70.7 mmol) to a solution of 5-chloro-2-fluoro-benzonitrile (10.0 g, 64.3 mmol) and N,N-dimethylformamide (5.64 g, 77.1 mmol) in tetrahydrofuran (0.2 M). Add iodine (0.816 g, 3.21 mmol). Heat the solution at reflux for 6 h. Quench the reaction with 1N hydrochloric acid and extract the mixture with ethyl acetate (3×). Dry the combined organic layers with sodium sulfate and concentrate to afford the title compound (9.20 g, 61.7 mmol, 96%): 1H NMR (CDCl3, 400 MHz) δ 7.15 (m, 1H), 7.59 (m, 1H), 7.66 (m, 1H), 10.4 (s, 1H).
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.64 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.816 g
Type
catalyst
Reaction Step Two
Yield
96%

Synthesis routes and methods III

Procedure details

A solution of the product from Example 82B (0.40 g, 2.6 mmol) in chloroform (50 mL) was treated with manganese dioxide (0.55 g, 7.8 mmol), stirred at room temperature overnight, filtered, solvent evaporated and the residue flash chromatographed over silica gel eluting with ethyl acetate:hexane (1:1) to provide 0.21 g 3-cyano-4-fluorobenzaldehyde.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.55 g
Type
catalyst
Reaction Step One

Synthesis routes and methods IV

Procedure details

To NMP (40 ml) were added 3-bromo-4-fluorobenzaldehyde (10 g, 0.05 mol) and CuCN (5 g, 0.055 mol). The resulting mixture was heated at 170 for 24 h until the reaction finished (monitored by TLC), and cooled to 80, 10 g of celite was added and stirred for 1 h at this temperature. The reaction mixture then was cooled to room temperature, and partitioned between ethyl acetate (250 ml) and water (125 ml), the organic phase was washed with water and brine, dried, filtered, and concentrated to give the crude. Then the crude was purified by column chromatography on silica gel (Petroleum ether:Ethyl Acetate=4:1) to afford target compound (8 g, 100%) as a light yellow solid.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.